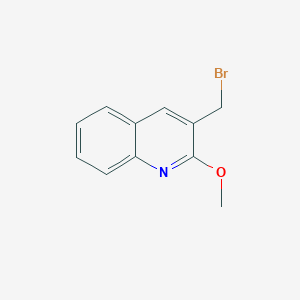

3-(Bromomethyl)-2-methoxyquinoline

Descripción

3-(Bromomethyl)-2-methoxyquinoline is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Propiedades

IUPAC Name |

3-(bromomethyl)-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQXAVSVBZLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methoxyquinoline typically involves the bromination of 2-methoxyquinoline. One common method is the reaction of 2-methoxyquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 3-position, yielding 3-(Bromomethyl)-2-methoxyquinoline .

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-2-methoxyquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, and amino derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 3-methyl-2-methoxyquinoline.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-2-methoxyquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-2-methoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromomethyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

3-(Bromomethyl)quinoline: Lacks the methoxy group, which can influence its reactivity and biological activity.

2-Methoxyquinoline: Lacks the bromomethyl group, affecting its potential for further functionalization.

3-Methyl-2-methoxyquinoline: Lacks the bromine atom, which can alter its chemical properties and reactivity.

Uniqueness

3-(Bromomethyl)-2-methoxyquinoline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields.

Actividad Biológica

3-(Bromomethyl)-2-methoxyquinoline is a quinoline derivative that has attracted significant attention due to its unique chemical structure, which includes both bromomethyl and methoxy groups. This compound is known for its diverse biological activities, making it a valuable subject in medicinal chemistry and drug discovery. This article explores the biological activity of 3-(Bromomethyl)-2-methoxyquinoline, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The presence of the bromomethyl and methoxy groups in 3-(Bromomethyl)-2-methoxyquinoline enhances its reactivity and potential for further functionalization. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which allows for the synthesis of a wide range of derivatives with distinct biological properties.

The biological activity of 3-(Bromomethyl)-2-methoxyquinoline is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The bromomethyl group serves as a reactive site for nucleophilic attack, facilitating the formation of new compounds that may exhibit enhanced biological activity.

Key Mechanisms Include:

- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles (e.g., amines), leading to the formation of biologically active derivatives.

- Oxidation : The compound can be oxidized to produce quinoline N-oxides, which may possess different pharmacological properties.

- Reduction : Reduction reactions can yield derivatives such as 3-methyl-2-methoxyquinoline, potentially altering biological activity.

Biological Activities

Research indicates that 3-(Bromomethyl)-2-methoxyquinoline exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, the compound has been evaluated for its activity against various bacterial strains. In particular, derivatives of quinoline have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with some modifications leading to improved potency compared to standard antitubercular drugs .

Anticancer Potential

The anticancer activity of 3-(Bromomethyl)-2-methoxyquinoline has also been investigated. Certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the bromomethyl or methoxy groups can significantly influence anticancer efficacy .

Case Studies

-

Antitubercular Activity :

- A series of synthesized derivatives were screened for their antitubercular activity using the Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv strain. The results indicated that specific substitutions on the benzyloxy group significantly enhanced activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard treatments like pyrazinamide .

Compound MIC (µM) Comparison Drug Relative Potency 9a 57.73 Pyrazinamide 2-fold less 9b 12.23 Isoniazid 4-fold more 9c 6.68 Isoniazid 8-fold more 9g 3.49 Isoniazid 3-fold more -

Anticancer Activity :

- Research on the anticancer effects revealed that certain derivatives could inhibit the growth of various cancer cell lines. For example, modifications leading to increased lipophilicity were associated with enhanced cellular uptake and cytotoxicity against breast cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 3-(Bromomethyl)-2-methoxyquinoline is influenced by its chemical structure. The bromomethyl group may affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies suggest that optimizing these parameters through structural modifications could enhance bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.